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Introduction
Abt-770 is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2)

family of anti-apoptotic proteins. As a BH3 mimetic, Abt-770 binds with high affinity to Bcl-2,

Bcl-xL, and Bcl-w, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.

[1] This disruption of protein-protein interactions unleashes the pro-apoptotic machinery,

leading to the permeabilization of the outer mitochondrial membrane, cytochrome c release,

caspase activation, and ultimately, programmed cell death (apoptosis).[2][3]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-

cell level.[4] When combined with specific fluorescent probes, it allows for the discrimination

between viable, early apoptotic, late apoptotic, and necrotic cells. The most common method

for this is the dual staining with Annexin V and a viability dye like Propidium Iodide (PI).[5][6]

Annexin V is a calcium-dependent protein that binds to phosphatidylserine (PS), a phospholipid

that is translocated from the inner to the outer leaflet of the plasma membrane during the early

stages of apoptosis.[6] PI is a fluorescent intercalating agent that cannot cross the membrane

of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the

membrane integrity is compromised.[5]

These application notes provide a detailed protocol for inducing apoptosis with Abt-770 and

subsequently analyzing the apoptotic cell population using Annexin V/PI staining and flow

cytometry.
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Data Presentation
The following tables summarize quantitative data from studies using the closely related BH3

mimetic, ABT-737, which exhibits a similar mechanism of action to Abt-770.

Table 1: Dose-Dependent Induction of Apoptosis by ABT-737 in MM1.S Multiple Myeloma Cells

ABT-737 Concentration
(µM)

Percentage of Apoptotic
Cells (%) (Annexin V+/PI-)

Percentage of Late
Apoptotic/Necrotic Cells
(%) (Annexin V+/PI+)

0 (Control) 5.2 3.1

2.5 18.4 5.7

5.0 35.6 10.2

10.0 55.1 22.8

Data adapted from a study on MM1.S cells treated for 24 hours.[7]

Table 2: Time-Dependent Induction of Apoptosis by ABT-737 (10 µM) in MM1.S Multiple

Myeloma Cells

Incubation Time (hours)
Percentage of Apoptotic
Cells (%) (Annexin V+/PI-)

Percentage of Late
Apoptotic/Necrotic Cells
(%) (Annexin V+/PI+)

0 4.8 2.9

2 12.3 4.5

4 28.7 8.9

12 49.8 19.6

Data adapted from a study on MM1.S cells.[7]

Table 3: Induction of Apoptosis by ABT-737 in Jurkat Cells
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ABT-737 Concentration
(µM)

Incubation Time (hours)
Percentage of Apoptotic
Cells (%) (Annexin V+/PI-)

0.1 4 ~15

1 4 ~40

10 4 ~65

Data adapted from a study on Jurkat cells.[8]
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Caption: Abt-770 induced apoptosis signaling pathway.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.domainex.co.uk/drug-discovery-case-studies/flow-cytometry-apoptosis-assay-jurkat-cells
https://www.benchchem.com/product/b1664311?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Culture

Induce Apoptosis:
Treat cells with Abt-770

(and controls)

Harvest Cells:
Collect both adherent and

suspension cells

Wash Cells:
Resuspend in cold PBS

Stain Cells:
Resuspend in Annexin V

Binding Buffer with
Annexin V-FITC and PI

Incubate:
15 minutes at room

temperature in the dark

Acquire Data:
Analyze on a flow cytometer

Data Analysis:
Gate populations and quantify

apoptotic cells

End: Results

Click to download full resolution via product page

Caption: Experimental workflow for apoptosis analysis.
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Experimental Protocols
Protocol 1: Induction of Apoptosis with Abt-770
This protocol describes the treatment of cultured cells with Abt-770 to induce apoptosis. The

optimal concentration of Abt-770 and incubation time should be determined empirically for

each cell line.

Materials:

Cell line of interest

Complete cell culture medium

Abt-770 (stock solution in DMSO)

Vehicle control (DMSO)

Multi-well plates or culture flasks

Incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth

phase at the time of treatment.

Preparation of Abt-770 dilutions: Prepare serial dilutions of Abt-770 in complete cell culture

medium to achieve the desired final concentrations. Also, prepare a vehicle control with the

same final concentration of DMSO as the highest Abt-770 concentration.

Cell Treatment: Remove the existing medium from the cells and add the medium containing

the different concentrations of Abt-770 or the vehicle control.

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).

Proceed to Apoptosis Analysis: After incubation, the cells are ready for apoptosis analysis

using the Annexin V/PI staining protocol.
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Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the staining procedure for differentiating between viable, apoptotic, and

necrotic cells.[5][6][9]

Materials:

Abt-770 treated and control cells

Phosphate-buffered saline (PBS), cold

1X Annexin V Binding Buffer

FITC-conjugated Annexin V (or other fluorochrome conjugate)

Propidium Iodide (PI) staining solution

Flow cytometry tubes

Centrifuge

Procedure:

Cell Harvesting:

For suspension cells, gently collect the cells into a centrifuge tube.

For adherent cells, collect the culture medium (which contains detached apoptotic cells)

and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine

them with the collected medium.

Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the

supernatant and wash the cells twice with cold PBS.

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a

concentration of approximately 1 x 10^6 cells/mL.

Staining:
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of FITC-conjugated Annexin V.

Add 5 µL of PI staining solution.

Gently vortex the cells.

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each

tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Data Analysis:

Controls: It is essential to include unstained cells, cells stained only with Annexin V-FITC,

and cells stained only with PI to set up the proper compensation and gates.

Gating:

Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells.

Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic or secondary necrotic cells.

Quadrant 3 (Q3 - Annexin V-/PI-): Viable, healthy cells.

Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells.

Quantification: The percentage of cells in each quadrant is determined to quantify the extent

of apoptosis induced by Abt-770.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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